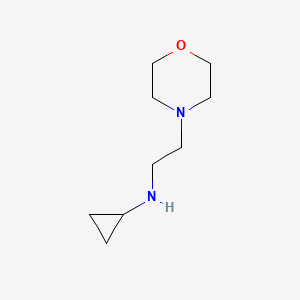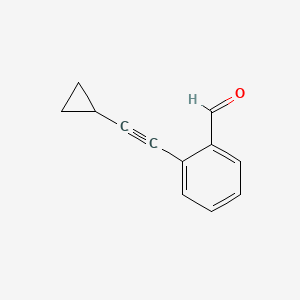
2-(Cyclopropylethynyl)benzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(Cyclopropylethynyl)benzaldehyde involves the reaction between cyclopropyl acetylene and 2-bromobenzaldehyde . This reaction yields the desired product .
Molecular Structure Analysis
The molecular formula of This compound is C₁₂H₁₀O . It consists of a benzene ring with an aldehyde group and a carboxylic acid group as substituents, positioned ortho to each other . The compound exhibits ring–chain tautomerism , where the two substituents can react to form 3-hydroxyphthalide , a cyclic lactol .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Catalytic Synthesis Applications
Various 2-[6-en-1-ynyl]benzaldehydes, including analogues, have been effectively cyclized using Huisgen-type [3+2] cycloaddition. This process, involving a tetracyclic platinum-carbene complex, results in tricyclic products with good yields and excellent stereoselectivities. This method has been successfully applied to faveline synthesis, highlighting its potential in complex organic syntheses (Oh, Lee, & Hong, 2010).
Enzymatic Catalysis in Organic Synthesis
Benzaldehyde lyase, an enantioselective enzyme, has been used to catalyze the formation and cleavage of (R)-benzoin derivatives. A study investigated the asymmetric synthesis of (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin using reaction engineering. This demonstrates the potential of enzyme catalysis in synthesizing complex organic compounds, showcasing the versatility of benzaldehydes in bio-organic chemistry (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Synthesis of Isotopically Labeled Benzaldehydes
A general methodology for synthesizing functionalized 2H and 13C labeled benzaldehydes has been developed, demonstrating their importance as building blocks in organic chemistry. This process allows for the transfer of isotopic purity >99% via regio-selective formylation, highlighting the role of benzaldehydes in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
Bioproduction of Benzaldehyde
Studies on Pichia pastoris, a methylotrophic yeast, have shown its ability to produce benzaldehyde, a molecule extensively used in the flavor industry. This research underscores the potential of biotechnological methods in producing commercially valuable compounds, with a focus on sustainability and consumer preference (Craig & Daugulis, 2013).
Biomimetic Catalysis
The use of 2-Hydroxypropyl-β-cyclodextrin polymer as a biomimetic enzyme for mediated synthesis of benzaldehyde in water represents a novel approach in catalysis. This method highlights the role of biomimetic catalysts in achieving high substrate conversion and product selectivity in aqueous solutions, expanding the applications of benzaldehydes in green chemistry (Yang & Ji, 2013).
Oxidative Property Enhancement
Research on mesoporous Ti-SBA-15 treated with chlorosulfonic acid shows a threefold increase in oxidative property, enhancing benzyl alcohol conversion. This illustrates the potential of modified catalysts in industrial applications, particularly in the production of benzaldehyde for various industries (Sharma, Soni, & Dalai, 2012).
Mecanismo De Acción
Target of Action
Benzaldehydes, in general, have been found to target cellular antioxidation systems .
Mode of Action
Benzaldehydes are known to disrupt cellular antioxidation systems . They can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis .
Biochemical Pathways
Benzaldehydes are synthesized via the β-oxidative pathway in peroxisomes . They are also involved in the shikimate pathway for the biosynthesis of phenolic acids .
Pharmacokinetics
It is known that the compound should be stored at 2-8°c for stability .
Result of Action
Benzaldehydes are known to have antifungal activity and can disrupt cellular antioxidation systems .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(Cyclopropylethynyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase. These interactions are crucial as they can influence the redox state of cells and impact cellular antioxidation mechanisms . The compound’s ability to disrupt cellular redox homeostasis makes it a valuable tool in studying oxidative stress and related biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can disrupt the antioxidation systems in fungal cells, leading to inhibited growth and increased sensitivity to oxidative stress . Additionally, it can modulate gene expression related to oxidative stress response pathways, thereby affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes such as superoxide dismutases and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress . This inhibition can alter gene expression patterns, particularly those involved in the oxidative stress response, thereby impacting cellular function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and potential cellular damage . The compound’s stability under various storage conditions, such as at 2-8°C, also plays a role in its effectiveness over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including oxidative stress and cellular damage . Understanding the threshold effects and toxicological profile of this compound is essential for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. It can be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathways . These pathways involve enzymes such as aromatic alcohol dehydrogenase and aromatic aldehyde dehydrogenase, which convert the compound into metabolites that can enter the tricarboxylic acid (TCA) cycle.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution within cells . Understanding these interactions is crucial for determining the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
This compound is localized in various subcellular compartments, where it can exert its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, it may accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress.
Propiedades
IUPAC Name |
2-(2-cyclopropylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-9-12-4-2-1-3-11(12)8-7-10-5-6-10/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQZBHGVONTLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652242 | |
| Record name | 2-(Cyclopropylethynyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914220-97-6 | |
| Record name | 2-(Cyclopropylethynyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B1451680.png)

amine](/img/structure/B1451682.png)
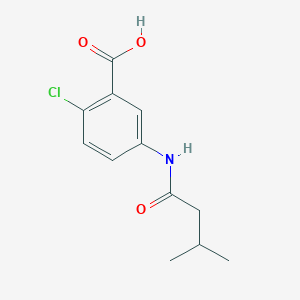

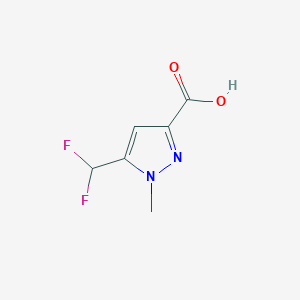
![Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine](/img/structure/B1451690.png)


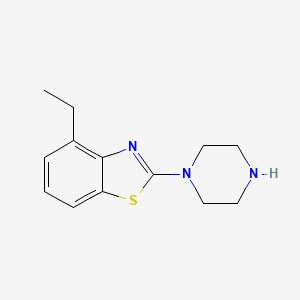
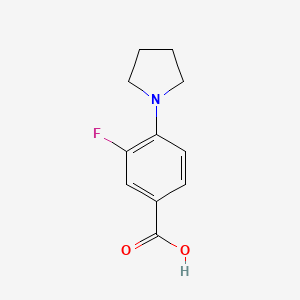
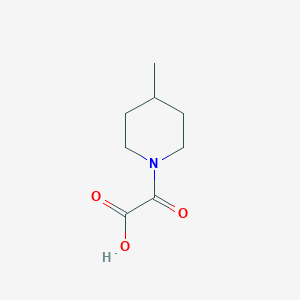
![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)
